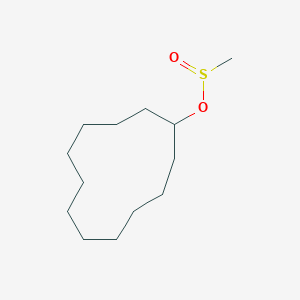![molecular formula C19H20N4O3 B14266734 Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate CAS No. 185386-89-4](/img/structure/B14266734.png)
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoate ester linked to a purine derivative, which is further substituted with an oxane ring. The unique structure of this compound makes it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate typically involves multiple steps:
Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions starting from simpler precursors like formamide and glycine.
Oxane Ring Introduction: The oxane ring can be introduced via cyclization reactions involving appropriate diols and dehydrating agents.
Esterification: The final step involves the esterification of the purine derivative with ethyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate involves its interaction with specific molecular targets. The purine moiety can bind to nucleic acids or enzymes, potentially inhibiting their function. The oxane ring and benzoate ester may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the purine and oxane components.
Purine derivatives: Compounds like adenine and guanine, which share the purine core but differ in their substituents.
Oxane-containing compounds: Molecules with oxane rings, such as certain carbohydrates and glycosides.
Uniqueness
Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate is unique due to its combination of a purine core, oxane ring, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.
Properties
CAS No. |
185386-89-4 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 3-[9-(oxan-2-yl)purin-6-yl]benzoate |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-19(24)14-7-5-6-13(10-14)16-17-18(21-11-20-16)23(12-22-17)15-8-3-4-9-26-15/h5-7,10-12,15H,2-4,8-9H2,1H3 |
InChI Key |
STHSEBTZZUTMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C3C(=NC=N2)N(C=N3)C4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


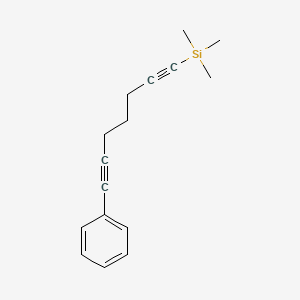
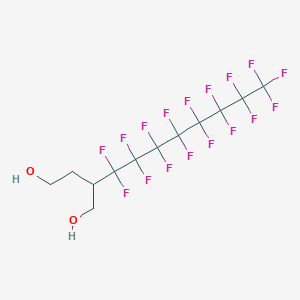
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)

methanone](/img/structure/B14266678.png)

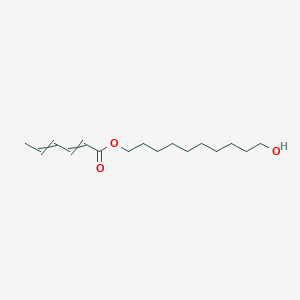
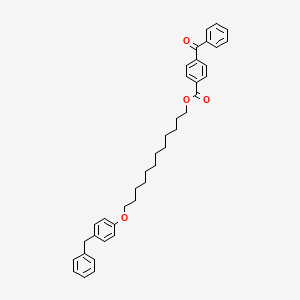
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)

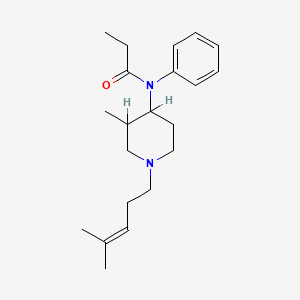
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
